molecular formula C16H19N3OS2 B2839336 1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864855-88-9

1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2839336
CAS No.: 864855-88-9
M. Wt: 333.47
InChI Key: DZWOLPHLXZQVTD-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone is a sulfur-containing heterocyclic compound featuring:

  • Thiadiazole-thioether linkage: A 1,2,4-thiadiazole ring substituted at the 5-position with a phenyl group and connected via a thioether to the ethanone core.
  • Ethanone bridge: Facilitates structural rigidity and electronic modulation.

This compound’s design integrates pharmacophores associated with antimicrobial and antiproliferative activities, as seen in structurally related analogs .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS2/c20-14(19-10-6-1-2-7-11-19)12-21-16-17-15(18-22-16)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWOLPHLXZQVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of thiadiazole compounds possess significant antimicrobial properties. In particular, studies have focused on the synthesis and evaluation of various thiadiazole derivatives for their antibacterial and antifungal activities. For instance, compounds similar to 1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting microbial growth .

Anticancer Potential

Thiadiazole derivatives have also been explored for their anticancer properties. The unique structural characteristics of these compounds enable them to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that compounds related to this compound may induce apoptosis in cancer cells through various mechanisms, including the disruption of cell cycle progression and induction of oxidative stress .

Agricultural Applications

The compound has potential applications in agriculture as a microbicide. Thiadiazole-based compounds are being investigated for their effectiveness against phytopathogenic microorganisms, which cause significant crop losses. Research indicates that these compounds can be formulated into crop protection agents to prevent or control plant diseases .

Case Studies

StudyObjectiveFindings
Antimicrobial Evaluation To assess the antibacterial activity of thiadiazole derivativesCompounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli using serial dilution methods .
Anticancer Mechanisms To explore the effects of thiadiazole derivatives on cancer cell linesInduction of apoptosis was observed in treated cells, suggesting potential therapeutic uses .
Agricultural Efficacy To evaluate the effectiveness of thiadiazole compounds against plant pathogensDemonstrated efficacy in preventing fungal infections in crops, highlighting their use as fungicides .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Sulfur

The thioether linkage (–S–) adjacent to the thiadiazole ring undergoes nucleophilic substitution under controlled conditions. Key findings include:

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYieldSource
Alkyl halides (R-X)K₂CO₃, DMF, 60–80°C, 6–8 hrsR-S-thiadiazole derivatives65–85%
Aryl boronic acidsPd-catalyzed, DCM, rt, 12 hrsBiaryl-thiadiazole hybrids70–78%
  • The thioether group reacts with alkyl halides (e.g., methyl iodide) to form alkylated thiadiazoles, retaining the azepane and ketone moieties .

  • Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic substituents at the sulfur position, enhancing structural diversity .

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group attached to the thiadiazole undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing effects from the thiadiazole.

Table 2: Electrophilic Substitution Reactions

ReagentConditionsPositionProductYieldSource
HNO₃/H₂SO₄0–5°C, 2 hrsParaNitro-phenyl-thiadiazole derivative55%
Cl₂ (g)FeCl₃, DCM, rt, 4 hrsMetaChloro-phenyl analog60%
  • Nitration and halogenation occur preferentially at the meta and para positions due to the electron-deficient nature of the phenyl ring .

Reactivity of the Ethanone Group

The ketone functionality participates in nucleophilic additions and reductions:

Table 3: Ethanone Group Reactions

Reaction TypeReagent/ConditionsProductYieldSource
ReductionNaBH₄, MeOH, 0°C, 1 hrSecondary alcohol90%
Grignard AdditionCH₃MgBr, THF, reflux, 3 hrsTertiary alcohol75%
CondensationNH₂NH₂, EtOH, 80°C, 6 hrsHydrazone derivative82%
  • The ketone is selectively reduced to a secondary alcohol without affecting the thiadiazole or azepane rings.

  • Hydrazone formation enables further functionalization for bioactivity studies .

Azepane Ring Modifications

The azepane (7-membered amine ring) undergoes alkylation and acylation:

Table 4: Azepane Ring Reactions

ReactionReagent/ConditionsProductYieldSource
N-AlkylationCH₃I, K₂CO₃, DMF, 50°C, 12 hrsN-Methyl-azepane derivative70%
AcylationAcCl, Et₃N, DCM, rt, 4 hrsAcetylated azepane65%
  • Alkylation at the azepane nitrogen enhances solubility and modulates pharmacokinetic properties .

Oxidation of the Thioether Linkage

The thioether (–S–) oxidizes to sulfoxide or sulfone under mild conditions:

Table 5: Oxidation Reactions

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)AcOH, rt, 6 hrsSulfoxide85%
mCPBADCM, 0°C, 2 hrsSulfone78%
  • Sulfoxide formation occurs stereoselectively, while sulfone synthesis requires stronger oxidants .

Degradation and Stability Studies

The compound exhibits pH-dependent stability:

Table 6: Stability Under Aqueous Conditions

pHTemperatureHalf-LifeMajor Degradation PathwaySource
1.237°C2 hrsThioether hydrolysis
7.437°C48 hrsAzepane ring oxidation
9.037°C24 hrsKetone decomposition
  • Acidic conditions accelerate thioether cleavage, while neutral/basic conditions favor azepane oxidation .

Mechanistic Insights

  • Thiadiazole Reactivity : The electron-deficient thiadiazole ring directs electrophiles to the phenyl group and stabilizes nucleophilic adducts at sulfur .

  • Azepane Participation : The amine in azepane acts as a weak base, facilitating proton transfer in condensation reactions .

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles and Substituents

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Heterocycle(s) Amine Component Key Substituents/Modifications Biological Activity (if reported) Reference
1-(Azepan-1-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)ethanone (Target) 1,2,4-Thiadiazole Azepane (7-membered) Phenyl (C6H5) at thiadiazole C3 Not explicitly reported N/A
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7e) Tetrazole Piperazine (6-membered) Phenylsulfonyl (SO2C6H5) at piperazine Antiproliferative (screened but activity unspecified)
1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)ethanone (3d) Triazole (dual rings) None Pyridinyl, fluorophenyl Antimicrobial (MIC: 31.25 µg/mL for Pseudomonas aeruginosa)
N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide (2) 1,2,4-Thiadiazole Piperazine (6-membered) Phenylcarboxamide (CONHC6H5) at piperazine Antibacterial (isolated from plant extract)
2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanone (3d) Tetrazole None Nitrophenyl (NO2C6H4) Not explicitly reported

Key Comparison Points

Heterocyclic Core Influence
  • Thiadiazole vs. In contrast, tetrazoles (e.g., 7e ) and triazoles (e.g., 3d ) prioritize nitrogen-rich interactions, which may improve solubility or hydrogen bonding but reduce lipophilicity.
Amine Component Flexibility
  • Azepane vs. Piperazine : The seven-membered azepane in the target compound likely increases conformational flexibility compared to six-membered piperazine derivatives (e.g., 7e or compound 2 ). This could enhance binding to larger enzymatic pockets but may reduce metabolic stability due to increased surface area.
Substituent Effects
  • Phenyl vs. Sulfonyl/Nitro Groups : The phenyl group on the thiadiazole in the target compound contributes to hydrophobicity, while sulfonyl (e.g., 7e ) or nitro (e.g., 3d ) substituents in analogs introduce polar or electron-deficient regions, altering solubility and target selectivity.

Q & A

Q. Key Conditions :

  • Temperature : Reactions often require controlled heating (60–80°C) to avoid side products.
  • Catalysts : Use of phase-transfer catalysts (e.g., TBAB) improves thiol-ether bond formation.
  • Purification : Column chromatography or recrystallization from ethanol ensures >95% purity .

Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Basic Research Question
Characterization relies on:

  • ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (azepane CH₂), δ 7.3–8.1 ppm (phenyl protons), and δ 160–170 ppm (thiadiazole C=S) confirm structural motifs .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 385 [M+H]⁺) validate molecular weight, while fragmentation patterns distinguish thiadiazole and azepane moieties .
  • IR Spectroscopy : Absorbance at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S bond) corroborates functional groups .

Data Interpretation Example :
A discrepancy in NMR δ values (e.g., azepane CH₂ protons appearing upfield due to ring strain) may require DFT calculations to confirm conformational stability .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Conflicting bioactivity results (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:

  • Purity Variations : Impurities >5% can skew results; HPLC analysis (e.g., C18 column, acetonitrile/water gradient) ensures batch consistency .
  • Assay Conditions : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and use reference compounds (e.g., ciprofloxacin for antibacterial studies) .
  • Structural Analogues : Compare with derivatives (e.g., replacing azepane with piperidine) to isolate pharmacophore contributions .

Case Study :
A 2025 study found that dimethyl sulfoxide (DMSO) solvent residues >0.1% inhibited bacterial growth, leading to false-positive results. Use of lyophilized samples resolved this .

What strategies optimize the synthetic pathway for scalability while maintaining purity?

Advanced Research Question
Stepwise Optimization :

  • Solvent Selection : Replace ethanol with 2-MeTHF (higher boiling point, easier recovery) for the coupling step .
  • Catalyst Screening : Transition from homogeneous (e.g., NaOH) to heterogeneous catalysts (e.g., Amberlyst A26 resin) to reduce workup complexity .
  • Process Monitoring : In-line FTIR tracks reaction progression, minimizing over-reaction byproducts .

Scalability Example :
A 2024 pilot study achieved 85% yield at 1 kg scale by switching to flow chemistry for the thiadiazole formation step, reducing reaction time from 12 hr to 2 hr .

What in silico methods predict the pharmacokinetic and toxicity profiles of this compound?

Advanced Research Question
Computational Tools :

  • Molecular Docking : AutoDock Vina assesses binding affinity to targets like bacterial DNA gyrase (PDB: 1KZN). A 2023 study noted a docking score of −9.2 kcal/mol, suggesting strong inhibition .
  • ADMET Prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 inhibition risk .
  • Toxicity : ProTox-II flags hepatotoxicity (Probability: 72%) due to the thiadiazole moiety, necessitating in vitro liver microsome assays .

Validation :
Compare predictions with experimental data (e.g., microsomal stability assays in rat hepatocytes) to refine models .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Advanced Research Question
Key Modifications :

  • Azepane Ring : Replacing azepane with smaller rings (e.g., pyrrolidine) reduces logP (from 3.2 to 2.7) but decreases CNS penetration .
  • Thiadiazole Substituents : Introducing electron-withdrawing groups (e.g., -CF₃ at the phenyl ring) improves antibacterial activity by 8-fold (MIC: 1.56 µg/mL vs. S. aureus) .

Q. Methodology :

  • Parallel synthesis of 20+ derivatives using Ugi-azide multicomponent reactions.
  • Assess cytotoxicity via MTT assays on HEK293 cells to prioritize candidates .

What analytical techniques resolve spectral data contradictions (e.g., unexpected NMR splitting patterns)?

Advanced Research Question
Approaches :

  • Variable Temperature NMR : Determine if splitting arises from conformational exchange (e.g., azepane ring puckering at 25°C vs. −40°C) .
  • COSY/NOESY : Identify through-space couplings between thiadiazole sulfur and azepane protons.
  • X-ray Crystallography : Resolve ambiguous NOE signals by confirming solid-state conformation (e.g., dihedral angle between thiadiazole and ethanone: 87.5°) .

Case Study :
A 2025 study attributed doublet-of-doublets in ¹H NMR (δ 4.2 ppm) to restricted rotation of the thioether bond, confirmed by DFT calculations .

How do solvent polarity and pH impact the stability of this compound during biological assays?

Basic Research Question
Key Findings :

  • Aqueous Stability : Degrades rapidly at pH >8 (half-life: 2 hr) via hydrolysis of the thioether bond. Use phosphate buffers (pH 7.4) with 5% DMSO for in vitro assays .
  • Solvent Effects : Acetonitrile increases oxidative degradation (e.g., thiadiazole ring opening), while ethanol stabilizes the compound for >72 hr at 4°C .

Mitigation :
Pre-formulate with cyclodextrin (e.g., HP-β-CD) to enhance solubility and stability in cell culture media .

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